molecular formula C11H10N6O2 B12622412 5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine CAS No. 913706-29-3

5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine

Cat. No.: B12622412
CAS No.: 913706-29-3
M. Wt: 258.24 g/mol
InChI Key: UPCCZCXLWDEBKP-UHFFFAOYSA-N
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Description

5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine is a heterocyclic compound that features both benzimidazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine typically involves the nitration of 2-methylbenzimidazole followed by cyclization with appropriate reagents. One common method involves the reaction of 2-methyl-5-nitrobenzimidazole with imidazole derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzimidazole and imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or bind to receptors, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-benzimidazole
  • 4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-1H-imidazol-2(5H)-thione
  • 4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-1H-imidazol-2(5H)-one

Uniqueness

5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

913706-29-3

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

5-(2-methyl-5-nitrobenzimidazol-1-yl)-4H-imidazol-2-amine

InChI

InChI=1S/C11H10N6O2/c1-6-14-8-4-7(17(18)19)2-3-9(8)16(6)10-5-13-11(12)15-10/h2-4H,5H2,1H3,(H2,12,13)

InChI Key

UPCCZCXLWDEBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=NC(=NC3)N)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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